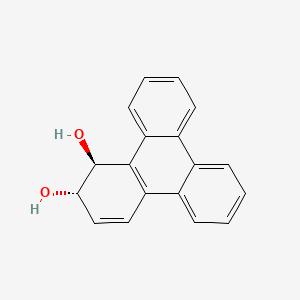
1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- is a chemical compound with the molecular formula C18H12O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the 1 and 2 positions of the triphenylene ring system, making it a diol. The (1S-trans) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- can be achieved through several methods. One common approach involves the dihydroxylation of triphenylene using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as potassium ferricyanide. The reaction is typically carried out in an aqueous medium with a suitable organic solvent like tert-butyl alcohol. The reaction conditions include stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to isolate the desired diol from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antioxidant or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA and other biomolecules, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-1,2-naphthalenediol: A similar diol with a naphthalene ring system.
1,2-Dihydroxybenzene:
Uniqueness
1,2-Triphenylenediol, 1,2-dihydro-, (1S-trans)- is unique due to its specific stereochemistry and the presence of a triphenylene ring system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
110902-33-5 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m0/s1 |
Clé InChI |
BSKBIHOSMNFDAS-FUHWJXTLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C([C@@H]([C@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



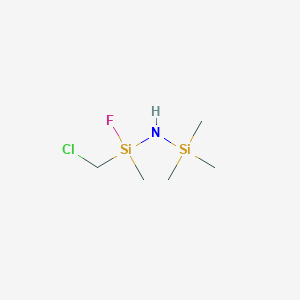
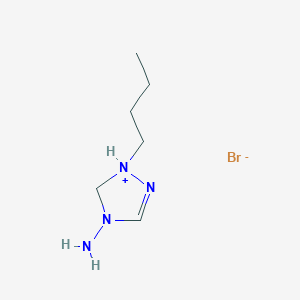
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
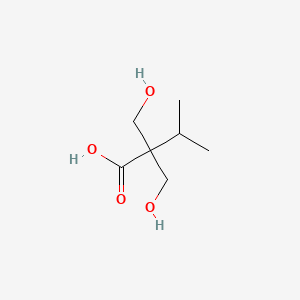

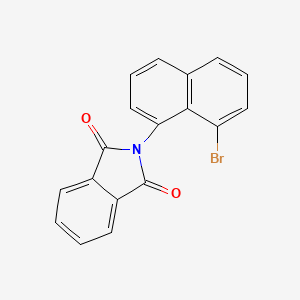
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
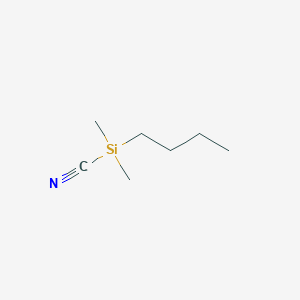

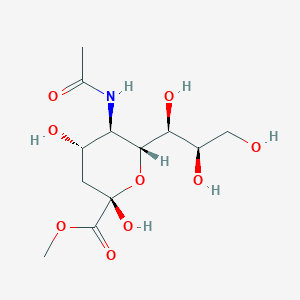
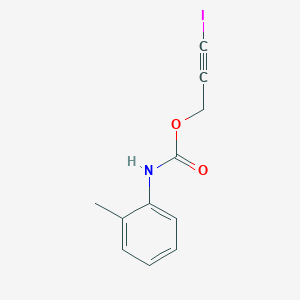

![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
